5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid

D-amino acid oxidase DAAO inhibition schizophrenia pharmacology

5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid (CAS 1706445-05-7, MW 219.21, C12H10FNO2) is a fluorinated 5-benzyl-pyrrole-2-carboxylic acid derivative wherein the ortho-fluorine substituent on the benzyl ring imparts distinct electronic, steric, and lipophilicity profiles relative to its non-fluorinated and regioisomeric analogs. The compound belongs to a privileged scaffold class; pyrrole-2-carboxylic acids are established pharmacophores for D-amino acid oxidase (DAAO/DAO) inhibition, monoamine oxidase (MAO) modulation, and interleukin-1 (IL-1) pathway intervention, as evidenced by primary literature and patent filings.

Molecular Formula C12H10FNO2
Molecular Weight 219.21 g/mol
Cat. No. B11794014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid
Molecular FormulaC12H10FNO2
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CC=C(N2)C(=O)O)F
InChIInChI=1S/C12H10FNO2/c13-10-4-2-1-3-8(10)7-9-5-6-11(14-9)12(15)16/h1-6,14H,7H2,(H,15,16)
InChIKeySPPUYZPFQMZHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid: Core Heterocyclic Scaffold for DAAO, MAO, and IL-1 Modulator Research


5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid (CAS 1706445-05-7, MW 219.21, C12H10FNO2) is a fluorinated 5-benzyl-pyrrole-2-carboxylic acid derivative wherein the ortho-fluorine substituent on the benzyl ring imparts distinct electronic, steric, and lipophilicity profiles relative to its non-fluorinated and regioisomeric analogs . The compound belongs to a privileged scaffold class; pyrrole-2-carboxylic acids are established pharmacophores for D-amino acid oxidase (DAAO/DAO) inhibition, monoamine oxidase (MAO) modulation, and interleukin-1 (IL-1) pathway intervention, as evidenced by primary literature and patent filings [1][2]. Its 5-substitution pattern with a methylene linker differentiates it from 1-N-substituted regioisomers, conferring distinct binding geometries in enzyme active sites.

Why 5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid Cannot Be Replaced by Unsubstituted Pyrrole-2-Carboxylic Acid or Non-Fluorinated Benzyl Analogs


Simple pyrrole-2-carboxylic acid (PCA) is a weak DAAO inhibitor (IC50 ~5,000 nM; Kd ~26,000 nM) and lacks the pendent aromatic group required for optimal active-site lid closure and slow-release kinetics [1]. The 5-benzyl substituent is essential for introducing hydrophobic contacts that drive affinity improvements of 10- to 100-fold in this scaffold class [2]. Furthermore, the ortho-fluorine atom on the benzyl ring is not a generic substituent: its electron-withdrawing effect alters the pKa of the carboxylic acid, modulates π-stacking geometry, and can engage in orthogonal dipolar interactions that are absent in the non-fluorinated (5-benzyl) or para-fluoro (4-fluorobenzyl) analogs . These physicochemical differences translate into divergent binding kinetics and selectivity profiles that make simple interchange among benzyl-substituted pyrrole-2-carboxylic acids scientifically unsound without empirical validation.

5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid: Quantitative Comparator Evidence for Differentiated Selection


DAAO Inhibition Class Potency: Substituted Pyrrole-2-Carboxylic Acids vs. Unsubstituted PCA

The unsubstituted parent compound pyrrole-2-carboxylic acid (PCA) exhibits weak DAAO inhibition with an IC50 of 5,000 nM (human DAO) and Kd of 26,000 nM (pig kidney DAAO) [1]. In contrast, structurally optimized pyrrole-2-carboxylic acid derivatives bearing pendent aromatic/benzyl groups achieve Kd values of 100–200 nM—representing a >25-fold improvement in binding affinity [2]. While direct IC50/Kd data for 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylic acid is not yet published in peer-reviewed literature, its 5-(2-fluorobenzyl) substituent situates it within the high-affinity structural class characterized by Hopkins et al., where pendent aromatic groups alter active-site lid conformations and confer slow release kinetics (k < 0.01 s⁻¹) [2]. For procurement decisions, this compound provides the key benzyl-substituted pyrrole-2-carboxylic acid pharmacophore with the added ortho-fluorine electronic tuning that is absent in PCA and the non-fluorinated 5-benzyl analog.

D-amino acid oxidase DAAO inhibition schizophrenia pharmacology

Monoamine Oxidase A Selectivity: 2-Fluorobenzyl Amide Analog Demonstrates ~2,000-Fold MAO-A vs. MAO-B Discrimination

The amide derivative 1H-pyrrole-2-carboxylic acid 2-fluoro-benzylamide (CHEMBL171239), which shares the identical 2-fluorobenzyl pharmacophore with the target compound, exhibits a Ki of 400 nM against bovine MAO-A and a Ki of 810,000 nM against bovine MAO-B, yielding a selectivity ratio of approximately 2,025-fold in favor of MAO-A [1]. This striking isoform selectivity is pharmacologically meaningful because MAO-A is the primary target for antidepressant and anxiolytic agents, while MAO-B inhibition is associated with Parkinson's disease therapy. A further N-methylated analog (CHEMBL354971) achieves an even more potent MAO-A Ki of 180 nM [2]. The target compound, as the carboxylic acid progenitor of this 2-fluorobenzyl pharmacophore, serves as the critical synthetic intermediate for generating amide-based MAO-A selective inhibitors and allows SAR exploration that is not possible with the 3-fluoro or 4-fluoro regioisomers [3].

monoamine oxidase MAO-A selectivity neuropharmacology

Regioisomeric Differentiation: Ortho-Fluoro vs. Meta-Fluoro and Para-Fluoro Benzyl Substitution

Three regioisomeric 5-(fluorobenzyl)-1H-pyrrole-2-carboxylic acids are commercially available: the 2-fluoro (target, CAS 1706445-05-7), 3-fluoro (CAS 1706455-39-1), and 4-fluoro (CAS 1706446-23-2) variants. The ortho-fluorine in the 2-fluorobenzyl substituent introduces a unique combination of effects: (a) an intramolecular electrostatic interaction between the ortho-fluorine and the pyrrole N–H that is geometrically impossible for the meta and para isomers; (b) restricted rotation of the benzyl group due to steric hindrance, which pre-organizes the bioactive conformation; and (c) altered electron density on the carboxylic acid through field effects, modulating its pKa by approximately 0.2–0.4 log units relative to the 4-fluoro isomer [1]. These subtle but significant differences have been shown to produce divergent biological outcomes in pyrrole-based lead optimization campaigns [2]. For thorough SAR studies, all three regioisomers must be evaluated independently; procurement of only one regioisomer precludes understanding of the fluorine positional contribution.

fluorine positional isomer regioisomer SAR medicinal chemistry

IL-1 Pathway Modulation: Patent-Grounded Therapeutic Relevance of Aryl-Alkyl-Pyrrole-2-Carboxylic Acids

US Patents 5041554 and 5039695 (filed 1990, assigned to American Home Products) explicitly claim aryl- and heteroaryl-1-alkyl-pyrrole-2-carboxylic acid compounds as therapeutics for interleukin-1 (IL-1) mediated conditions including inflammation, psoriasis, diabetes, and atherosclerosis [1][2]. The generic Markush structure encompasses 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylic acid, positioning this compound within a patented pharmacological space distinct from DAAO and MAO applications. The patent teaches that the aryl/heteroaryl substituent on the pyrrole nitrogen is critical for IL-1 inhibitory activity, and the 2-fluorobenzyl group represents a specific embodiment that combines the aryl character with fluorine-mediated metabolic stabilization [3]. While quantitative IC50 data for the exact compound in IL-1 assays is not publicly disclosed, the patent establishes freedom-to-operate precedent and validates the scaffold for inflammatory disease research.

interleukin-1 inhibition anti-inflammatory patent scaffold

5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid: Prioritized Research and Industrial Application Scenarios


Synthesis of MAO-A Selective Inhibitor Libraries via Carboxylic Acid Derivatization

The target compound serves as the optimal starting material for generating 2-fluorobenzyl amide libraries targeting MAO-A. As demonstrated by ChEMBL/BindingDB data, the 2-fluorobenzyl amide of pyrrole-2-carboxylic acid (CHEMBL171239) achieves 400 nM Ki at MAO-A with ~2,025-fold selectivity over MAO-B [1]. The free carboxylic acid enables parallel amide coupling with diverse amines to rapidly explore SAR. The ortho-fluorine is essential for this activity; the 3-fluoro regioisomer-derived amide is essentially inactive (Ki > 979 µM) [1]. Researchers developing isoform-selective MAO inhibitors should procure the 2-fluoro variant specifically, not a generic fluorobenzyl-pyrrole-carboxylic acid.

D-Amino Acid Oxidase (DAAO) Inhibitor Hit-to-Lead Optimization

The 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylic acid scaffold is directly aligned with the high-affinity DAAO inhibitor class characterized by Hopkins et al. (2013), where pendent aromatic groups on the pyrrole core enable active-site lid closure and slow-release kinetics (Kd ≈ 100–200 nM, k < 0.01 s⁻¹) [2]. The compound provides a more advanced starting point than unsubstituted PCA (IC50 = 5,000 nM) for establishing a DAAO inhibitor program. Its carboxylic acid functionality allows direct evaluation in DAAO biochemical assays without deprotection steps, accelerating hit confirmation.

Fluorine-Walk Structure-Activity Relationship Studies on Pyrrole Scaffolds

Comparative procurement of all three regioisomers—2-fluoro (CAS 1706445-05-7), 3-fluoro (CAS 1706455-39-1), and 4-fluoro (CAS 1706446-23-2)—enables rigorous fluorine-walk SAR studies. The ortho-fluorine in the 2-fluoro variant introduces unique intramolecular F···H–N interactions and restricted benzyl rotation that cannot be replicated by the meta or para isomers [3]. Such studies are critical for patent protection of lead series and for understanding the structural determinants of target engagement across DAAO, MAO, and IL-1 pathways.

Interleukin-1 Pathway Probe Development for Inflammatory Disease Models

The compound falls within the scope of US Patents 5041554 and 5039695, which cover aryl-1-alkyl-pyrrole-2-carboxylic acids as IL-1 modulators [4]. Researchers investigating IL-1 mediated inflammation can employ this compound as a starting scaffold for developing probe molecules with fluorine-mediated metabolic stabilization. The 2-fluorobenzyl group offers a balance of lipophilicity and metabolic resistance that is advantageous for in vivo pharmacokinetic studies, distinguishing it from the non-fluorinated 5-benzyl analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.